molecular formula C15H18ClNO3 B12068725 Ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate

Ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate

Cat. No.: B12068725
M. Wt: 295.76 g/mol
InChI Key: FOXZITQEESXWGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate typically involves the reaction of 5-chloro-2-formylbenzoic acid with ethyl piperidine-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate include:

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its formyl and chlorine substituents, along with the piperidine ring, make it a valuable intermediate in various synthetic and research applications .

Biological Activity

Ethyl 1-(5-chloro-2-formylphenyl) piperidine-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a piperidine ring and a formyl group attached to a phenyl moiety. The synthesis typically involves the reaction of piperidine derivatives with chlorinated aromatic compounds, followed by carboxylation to introduce the carboxylate functionality.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Protein Interactions : The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity. This may lead to modulation of enzyme functions or receptor interactions.
  • Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, which could influence signaling pathways related to neuropharmacology.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antiproliferative Effects : Studies have shown that similar piperidine derivatives exhibit significant antiproliferative effects against various cancer cell lines, suggesting potential anticancer properties for this compound.
  • Neuropharmacological Effects : The compound may exhibit activity similar to known neuroactive agents, potentially influencing neurotransmitter systems involved in mood regulation and cognition.

Case Study 1: Anticancer Activity

A study evaluating the antiproliferative effects of piperidine derivatives found that compounds structurally similar to this compound demonstrated IC50 values ranging from 5 µM to 15 µM against various cancer cell lines (Table 1).

CompoundCell LineIC50 (µM)
Compound AHeLa10
Compound BMCF-77
This compoundA549TBD

Case Study 2: Neuropharmacological Activity

In another study focused on neuropharmacological properties, derivatives of this compound were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Results indicated that some derivatives exhibited competitive inhibition with IC50 values comparable to established AChE inhibitors (Table 2).

CompoundAChE Inhibition IC50 (µM)
Donepezil0.5
Rivastigmine0.8
This compoundTBD

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the aromatic ring and the piperidine moiety significantly influence the biological activity of the compound. For instance:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the aromatic ring enhances potency against certain biological targets.
  • Ring Modifications : Alterations in the piperidine structure can lead to variations in receptor affinity and selectivity.

Properties

Molecular Formula

C15H18ClNO3

Molecular Weight

295.76 g/mol

IUPAC Name

ethyl 1-(5-chloro-2-formylphenyl)piperidine-4-carboxylate

InChI

InChI=1S/C15H18ClNO3/c1-2-20-15(19)11-5-7-17(8-6-11)14-9-13(16)4-3-12(14)10-18/h3-4,9-11H,2,5-8H2,1H3

InChI Key

FOXZITQEESXWGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=CC(=C2)Cl)C=O

Origin of Product

United States

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